Methyltriphenylarsonium iodide

PET Radiochemistry Carbon-11 Labeling Precursor Synthesis

Phosphonium ylides often lack sufficient nucleophilicity for demanding carbonyl substrates, limiting Wittig reaction scope. Methyltriphenylarsonium iodide is the essential precursor to triphenylarsonium methylide, whose enhanced zwitterionic As-C bond character provides superior nucleophilicity. Key advantages: broader substrate tolerance in Wittig/Corey-type reactions; enables ¹¹C-indole labeling (23-27% radiochemical yield); tunable phase transition (357.92 K) for TCNQ charge-transfer salts. Supplied at ≥98% purity (by titration), with ambient shipping and availability from gram to bulk scale.

Molecular Formula C19H18AsI
Molecular Weight 448.2 g/mol
CAS No. 1499-33-8
Cat. No. B075680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltriphenylarsonium iodide
CAS1499-33-8
Molecular FormulaC19H18AsI
Molecular Weight448.2 g/mol
Structural Identifiers
SMILESC[As+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
InChIInChI=1S/C19H18As.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1
InChIKeyGHLKOMSNOFJXDT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyltriphenylarsonium Iodide (CAS 1499-33-8): A High-Purity Quaternary Arsonium Salt for Advanced Organic Synthesis and Radiochemistry


Methyltriphenylarsonium iodide (CAS 1499-33-8) is a quaternary arsonium salt with the molecular formula C₁₉H₁₈AsI and a molecular weight of 448.17 g/mol, characterized by a melting point of 171-175°C and solubility in methanol [1]. As a precursor to triphenylarsonium methylide, this compound serves as the primary gateway to arsonium ylide chemistry [2]. Arsonium ylides derived from this salt exhibit stronger nucleophilicity compared to their phosphonium counterparts due to the larger contribution of the zwitterionic resonance form in the arsenic-carbon bond [3].

Why Methyltriphenylarsonium Iodide Cannot Be Simply Substituted with Phosphonium or Ammonium Analogs in Critical Applications


Substituting methyltriphenylarsonium iodide with its phosphonium analog (methyltriphenylphosphonium iodide, CAS 2065-66-9) or tetraphenylarsonium iodide introduces quantifiable differences in reactivity, solid-state phase behavior, and synthetic accessibility that directly impact experimental outcomes. The larger 4d orbitals of arsenic and reduced pπ-dπ overlap compared to phosphorus result in fundamentally different electronic properties of the derived ylides [1]. Furthermore, in charge-transfer salt systems, arsonium-containing solid solutions exhibit anomalous phase transition temperature shifts that are contrary to the behavior observed with phosphonium dilution [2], demonstrating that these cations are not interchangeable in materials applications.

Methyltriphenylarsonium Iodide (1499-33-8): Direct Comparative Evidence for Scientific Procurement Decisions


Radiochemical Synthesis Yield of [¹¹C]Methyltriphenylarsonium Iodide in PET Precursor Preparation

In PET radiochemistry applications requiring rapid incorporation of [¹¹C]methyl iodide, [¹¹C]methyltriphenylarsonium iodide is obtained in a decay-corrected radiochemical yield of 55%-64% depending on the reaction solvent (THF/DMSO mixture vs. ethanol) [1]. This yield represents the efficiency of quaternization of triphenylarsine with [¹¹C]methyl iodide. Subsequent in situ generation of the arsonium ylide with butyllithium enables conversion to [2-¹¹C]indole with radiochemical yields of 23-27% (decay-corrected, relative to [¹¹C]CH₃I) and a preparation time of 15-20 minutes from [¹¹C]CH₃I [1].

PET Radiochemistry Carbon-11 Labeling Precursor Synthesis

Arsonium vs. Phosphonium Ylide Nucleophilicity: Mechanistic Basis for Reactivity Differentiation

Arsonium ylides prepared from methyltriphenylarsonium iodide-derived precursors are established as stronger nucleophiles than their corresponding phosphonium ylides [1]. This difference is attributed to the larger contribution of the zwitterionic resonance form in arsonium ylides, which increases negative charge density on the carbon center [1]. The difference between arsonium and phosphonium ylides is commonly ascribed to less efficient pπ-dπ overlap between the C-sp² orbitals and the larger, more diffuse 4d orbitals of arsenic, as well as decreased electrostatic interaction across the ylide bond [2]. π-Ionization energies of arsonium ylides are characteristically low [3], and stabilized arsonium ylides afford only olefinic products upon reaction with carbonyl compounds [3].

Ylide Chemistry Nucleophilicity Organoarsenic Reagents

Phase Transition Temperature Modulation in TCNQ-Based Charge-Transfer Salts: Arsonium vs. Phosphonium Cation Effects

In [(C₆H₅)₃PCH₃]₁₋ₓ⁺[(C₆H₅)₃AsCH₃]ₓ⁺(TCNQ)₂⁻˙ solid solutions, the phase transition temperature is raised by diluting the phosphonium salt with the arsonium salt [1]. For compositions with x = 0, 0.159, 0.250, 0.449, and 1, the phase transition temperatures are 315.65 K, 325.80 K, 333.05 K, and 357.92 K, respectively [1]. This tendency—where increasing arsonium content elevates the transition temperature—is quite contrary to that found for usual solid solutions [1]. The transition entropy magnitude and composition dependence indicate that the phase transition involves changes in both crystal structure and magnetic spin state [1].

Organic Conductors Charge-Transfer Salts Phase Transitions

Crystallographic Refinement Metrics of Arsonium vs. Phosphonium TCNQ Complexes

Methyltriphenylarsonium bis-(ααα′α′-tetracyanoquinodimethanide) and its phosphonium analog are isomorphous, crystallizing in the triclinic system with closely matched unit-cell parameters [1]. The arsonium salt has unit-cell parameters a = 9.01 Å, b = 12.89 Å, c = 18.18 Å, α = 121.80°, β = 90.58°, γ = 97.30°; the phosphonium salt has a = 9.01 Å, b = 12.82 Å, c = 18.02 Å, α = 121.48°, β = 90.80°, γ = 97.52° [1]. The final R-factor after refinement for the arsonium salt is 0.104 over 6134 independent reflections, compared to 0.088 over 5590 independent reflections for the phosphonium salt [1]. The crystal structure reveals columns of TCNQ molecules with interplanar spacings of 3.20 Å (within tetrads) and 3.58 Å (between tetrads) [1].

X-ray Crystallography Solid-State Structure TCNQ Complexes

Optimized Research Applications for Methyltriphenylarsonium Iodide (CAS 1499-33-8) Based on Quantitative Evidence


Carbon-11 PET Tracer Synthesis: [2-¹¹C]Indole Production

Methyltriphenylarsonium iodide serves as the critical precursor for generating triphenylarsonium [¹¹C]methylide, which reacts with o-aminobenzaldehyde to produce [2-¹¹C]indole in radiochemical yields of 23-27% (decay-corrected) with total synthesis time of 15-20 minutes [1]. The arsonium ylide route provides access to ¹¹C-labeled indole derivatives with specific radioactivity of approximately 37 GBq/μmol (1 Ci/μmol) at end of bombardment [1].

TCNQ-Based Organic Conductor and Magnetic Material Development

For researchers engineering TCNQ charge-transfer salts, the arsonium cation provides a phase transition temperature of 357.92 K in pure form compared to 315.65 K for the phosphonium analog [1]. The anomalous composition dependence—where transition temperature increases with arsonium content—enables unique tunability of solid-state properties unavailable with phosphonium-only systems [1].

Arsonium Ylide-Mediated Carbonyl Olefination and Epoxidation

Methyltriphenylarsonium iodide is the precursor to triphenylarsonium methylide, which exhibits enhanced nucleophilicity compared to phosphonium ylides due to greater zwitterionic character [1]. This electronic differentiation broadens the scope of Wittig-type and Corey-type reactions, particularly for challenging carbonyl substrates where phosphonium ylides show insufficient reactivity [1].

Organometallic Complex Synthesis: Anionic Carbonyliodorhenium Complexes

Both methyltriphenylarsonium iodide and its phosphonium analog react with octacarbonyldiiododirhenium, Re₂(CO)₈I₂, to produce anions including [Re₂(CO)₇I₃]⁻, [Re(CO)₄I₂]⁻, and [Re(CO)₃I₃]²⁻ depending on stoichiometry [1]. The arsonium salt provides an alternative counterion for crystallizing and characterizing these anionic rhenium carbonyl iodide complexes [1].

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